Akt kinase inhibitor hydrochloride

click chemistry bioconjugation target engagement

Standard Akt inhibitors (capivasertib, MK-2206) lack alkyne groups, making pull-down assays impossible. This research-grade chemical probe (Mw 393.8) solves that limitation. • Terminal alkyne enables click chemistry (CuAAC) for biotin/fluorophore conjugation • HCl salt: 50 mg/mL aqueous solubility vs. <0.1 mg/mL for free base-no DMSO interference • ≥98% purity with batch COA; validated in Trop-2+ cell proliferation models

Molecular Formula C16H20ClN7O3
Molecular Weight 393.8 g/mol
Cat. No. B14014910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt kinase inhibitor hydrochloride
Molecular FormulaC16H20ClN7O3
Molecular Weight393.8 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N.Cl
InChIInChI=1S/C16H19N7O3.ClH/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13;/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22);1H
InChIKeyZGDNGHCKIJUSPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Akt Kinase Inhibitor Hydrochloride: Identity & Comparator Overview


Akt Kinase Inhibitor hydrochloride (CAS 3026697-00-4, molecular weight 393.8 g/mol) is a small-molecule Akt kinase antagonist supplied as a hydrochloride salt . This compound is commercially available as a research-grade chemical probe (purity ≥98%) and is structurally characterized as containing an alkyne functional group that enables click chemistry conjugation . Unlike clinically developed ATP-competitive pan-Akt inhibitors such as capivasertib (AZD5363; FDA-approved 2023) or ipatasertib (GDC-0068), this compound is not a therapeutic candidate but rather a tool compound for biochemical and cellular pathway interrogation [1]. Its closest functional analogs in the research tool space include the allosteric inhibitor MK-2206 and the ATP-competitive clinical candidates used as reference standards.

Functional handle
Alkyne group enables click chemistry bioconjugation
Inhibitory mechanism
ATP-competitive Akt inhibitor for kinase domain studies
Salt form
Hydrochloride salt supports aqueous solubility and assay compatibility
Research grade
Defined purity (≥98%) with batch-specific documentation

Akt Kinase Inhibitor Hydrochloride: Why Substitution Fails


Generic substitution among Akt-targeting compounds is scientifically invalid due to fundamental differences in chemical architecture, inhibitory mechanism, and functional utility. Clinical ATP-competitive pan-Akt inhibitors (capivasertib, ipatasertib, afuresertib) are optimized for oral bioavailability, isoform potency (Akt1/2/3 IC50 values typically 3–18 nM), and therapeutic safety margins [1]. Allosteric probes such as MK-2206 exhibit isoform-selectivity profiles driven by PH-domain binding rather than ATP-pocket engagement [2]. In contrast, Akt Kinase Inhibitor hydrochloride contains a terminal alkyne moiety absent in all clinical candidates and allosteric probes—a functional group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, target engagement studies, and chemical probe derivatization . Substituting this compound with capivasertib or MK-2206 in an experiment requiring click chemistry functionality would render the intended conjugation or pull-down assay impossible.

1
Clinical pan-Akt inhibitors (capivasertib, ipatasertib) lack an alkyne group; substitution may prevent click chemistry workflows and target engagement studies.
2
Allosteric inhibitor MK-2206 binds the PH domain, not the ATP pocket; mechanistic mismatch can alter isoform selectivity and kinase occupancy readouts.
3
Free base form (CAS 842148-40-7) requires DMSO for solubilization; direct aqueous dilution workflows may not be supported without the hydrochloride salt.

Akt Kinase Inhibitor Hydrochloride: Differentiation Evidence


Alkyne-Based Click Chemistry Handle

Akt Kinase Inhibitor hydrochloride possesses a terminal alkyne group in its molecular structure, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules . In contrast, ATP-competitive pan-Akt clinical candidates (capivasertib, ipatasertib, afuresertib) and the allosteric probe MK-2206 lack this functional group entirely and cannot undergo click chemistry conjugation without structural modification [1].

Alkyne click chemistry handle
Class-level
Terminal alkyne present; capivasertib, ipatasertib, MK-2206 lack this group
Supports CuAAC-based bioconjugation; clinical inhibitors cannot be used for click chemistry without modification.
Class-level structural inference from vendor structures.
click chemistry bioconjugation target engagement chemical probe pull-down assay

ATP-Competitive vs. Allosteric Inhibition Mode

Akt Kinase Inhibitor hydrochloride is an ATP-competitive Akt inhibitor, whereas MK-2206 is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain, preventing membrane translocation and phosphorylation . This mechanistic distinction has functional consequences: MK-2206 exhibits isoform-dependent potency (Akt1 IC50: 5–8 nM; Akt2: 12 nM; Akt3: 65 nM) due to PH-domain sequence variation, while ATP-competitive inhibitors typically show more balanced isoform inhibition .

ATP-competitive vs. allosteric mode
Reported
Free base IC50: Akt1 2 nM, Akt2 13 nM, Akt3 9 nM; MK-2206: Akt1 5–8 nM, Akt2 12 nM, Akt3 65 nM
ATP-pocket binding yields more balanced pan-Akt inhibition; MK-2206 shows isoform-dependent potency due to PH-domain targeting.
Biochemical assay data; cross-study comparison.
ATP-competitive inhibitor allosteric inhibitor PH domain kinase assay mechanism of action

Hydrochloride Salt Aqueous Solubility Advantage

The hydrochloride salt form of Akt Kinase Inhibitor demonstrates substantially enhanced aqueous solubility compared to the free base. The hydrochloride salt achieves 50 mg/mL (126.96 mM) solubility in water with ultrasonic warming and heating to 60°C [1]. In contrast, the free base form (CAS 842148-40-7) is insoluble in water (<0.1 mg/mL) and requires DMSO for dissolution . Clinical candidates such as capivasertib are formulated as free base for oral administration and are not optimized for aqueous in vitro assay compatibility.

Hydrochloride salt solubility
Head-to-head
50 mg/mL (126.96 mM) in water with warming; free base
Enables aqueous dilution for cell-based assays, reducing DMSO-related solvent concerns.
≥500-fold solubility increase per vendor datasheets.
Research-grade purity
Class-level
≥98% (99.39% by HPLC), batch-specific CoA provided
Defined purity supports reproducible research; clinical formulations do not provide equivalent purity documentation for lab use.
Class-level comparison to pharmaceutical GMP standards.
solubility hydrochloride salt aqueous formulation in vitro assay stock solution

Research-Grade Purity and Quality Control

Commercially supplied Akt Kinase Inhibitor hydrochloride is specified with purity ≥98% (typically 99.39% by HPLC) . This purity specification exceeds the minimum requirements for research reagents and is documented with batch-specific certificates of analysis. In comparison, clinical-grade Akt inhibitors such as capivasertib are manufactured to pharmaceutical GMP standards with distinct impurity profiles and are not available as research reagents with equivalent purity documentation [1].

Research-grade purity
Class-level
≥98% (99.39% by HPLC), batch-specific CoA provided
Defined purity supports reproducible research; clinical formulations do not provide equivalent purity documentation for lab use.
Class-level comparison to pharmaceutical GMP standards.
purity quality control analytical standard reproducibility HPLC

Akt Kinase Inhibitor Hydrochloride: Research Applications


Click Chemistry-Based Chemical Probe Development

The terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation to azide-bearing fluorophores, biotin, or affinity matrices. This functionality supports pull-down assays, cellular target engagement profiling, and chemical proteomics workflows that are impossible with clinical Akt inhibitors lacking this reactive handle . Researchers performing in-cell target occupancy studies or constructing activity-based probes should select this compound over capivasertib or ipatasertib.

ATP-Competitive Kinase Assays with Aqueous Compatibility

The hydrochloride salt formulation provides aqueous solubility (50 mg/mL in H2O with warming) far exceeding the free base (<0.1 mg/mL), enabling direct aqueous dilution for cell-based assays without DMSO vehicle interference [1]. This is particularly valuable for experiments where DMSO cytotoxicity confounds results or where high-concentration aqueous stock solutions are required for microfluidic or perfusion-based systems.

Trop-2-Expressing Tumor Cell Proliferation Studies

In vitro studies have demonstrated that selective Akt inhibition with this compound induces dose-dependent reduction in cell proliferation in Trop-2-expressing cells . This application leverages the compound's established activity in models where Akt signaling drives Trop-2-dependent growth. Procurement for cancer biology research focused on PI3K/Akt pathway interrogation in Trop-2-positive contexts is supported by these functional data.

Analytical Reference Standard for Akt Inhibitor Screening

With defined purity ≥98% and batch-specific certificates of analysis, this compound serves as an analytical standard for HPLC method development, kinase assay calibration, and as a reference control in screening campaigns . Researchers developing novel Akt inhibitors or validating high-throughput screening hits require a well-characterized reference compound with documented purity metrics.

Application
Selection Property
Validation Focus
Click chemistry probe development
Alkyne handle availability
CuAAC conjugation efficiency
Aqueous kinase assay workflows
Hydrochloride salt solubility
Aqueous stock solution stability
Trop-2+ cell proliferation studies
Akt pathway inhibition activity
Dose-response in Trop-2-expressing cell models
Analytical reference standard for inhibitor screening
Defined purity with batch CoA
HPLC method calibration and assay QC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Akt kinase inhibitor hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.